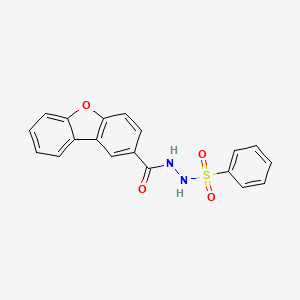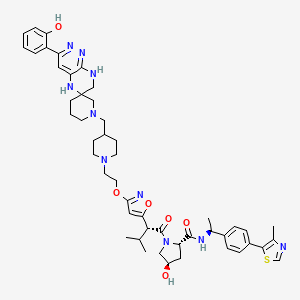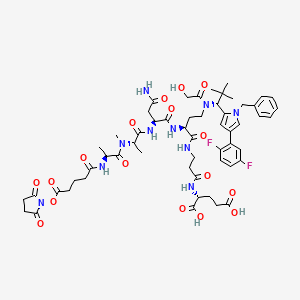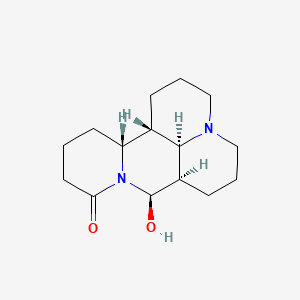
Disulfo-ICG carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfo-ICG carboxylic acid is a derivative of Indocyanine Green, a near-infrared fluorescent dye. This compound is known for its excellent optical properties and biocompatibility, making it widely used in biomedical research, particularly in fluorescence imaging, flow cytometry, and immunohistochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disulfo-ICG carboxylic acid is synthesized by introducing sulfonic acid and carboxylic acid groups into the Indocyanine Green molecule. The synthesis involves several steps, including the sulfonation of Indocyanine Green and subsequent carboxylation. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the proper introduction of functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and purity. The compound is usually produced in solid or powder form and requires careful handling and storage to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Disulfo-ICG carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The sulfonic and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Disulfo-ICG carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in cell labeling and tracking due to its excellent fluorescence properties.
Medicine: Utilized in fluorescence imaging for diagnostic purposes, including tumor detection and vascular imaging.
Industry: Applied in the development of new materials and technologies, particularly in the field of nanotechnology .
Mécanisme D'action
The mechanism of action of Disulfo-ICG carboxylic acid is primarily based on its unique chemical structure. The presence of sulfonic and carboxylic acid groups allows the compound to form stable hydrated ions, enabling uniform dispersion in aqueous environments. This property is crucial for its use in fluorescence imaging, where it binds to specific biomolecules and emits fluorescent signals, allowing researchers to visualize biological processes in real-time .
Comparaison Avec Des Composés Similaires
Disulfo-ICG carboxylic acid is unique due to its combination of sulfonic and carboxylic acid groups, which provide excellent water solubility and stability. Similar compounds include:
ICG carboxylic acid: Lacks the sulfonic acid groups, resulting in different solubility and stability properties.
Disulfo-ICG-DBCO: Contains additional functional groups for specific applications in bioconjugation.
ICG-COOH: Another derivative with distinct properties and applications .
These comparisons highlight the versatility and unique properties of this compound, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C45H48N2Na2O11S3 |
|---|---|
Poids moléculaire |
935.0 g/mol |
Nom IUPAC |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C45H50N2O11S3.2Na/c1-44(2)39(46(26-12-8-11-17-41(48)49)37-24-18-31-29-33(60(53,54)55)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(61(56,57)58)30-32(36)19-25-38(43)47(40)27-13-14-28-59(50,51)52;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28H2,1-4H3,(H3-,48,49,50,51,52,53,54,55,56,57,58);;/q;2*+1/p-2 |
Clé InChI |
XLTAEZQCEVNUHH-UHFFFAOYSA-L |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





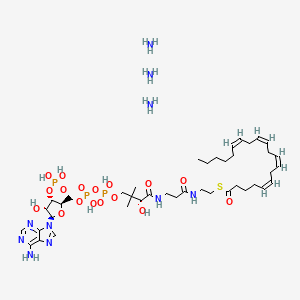

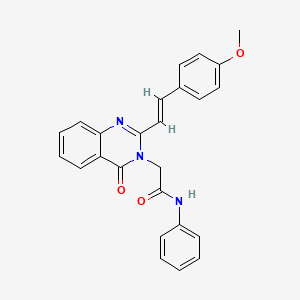

![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
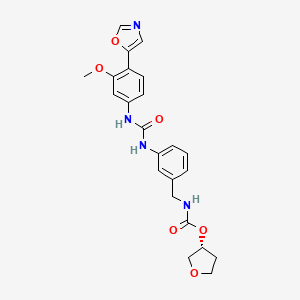
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
